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Calcium L-glutamate dihydrate -

Calcium L-glutamate dihydrate

Catalog Number: EVT-12432391
CAS Number:
Molecular Formula: C10H20CaN2O10
Molecular Weight: 368.35 g/mol
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Product Introduction

Overview

Calcium L-glutamate dihydrate, also known as calcium di-L-glutamate, is a calcium salt of L-glutamic acid, which is an amino acid that plays a crucial role in various biochemical processes. This compound is recognized for its flavor-enhancing properties and is often used in food products as a flavor enhancer. It has the chemical formula Ca C5H8N2O4)2\text{Ca C}_5\text{H}_8\text{N}_2\text{O}_4)_2 and is classified under food additives with the E number E623. The compound is soluble in water and contributes calcium ions, making it beneficial not only as a flavor enhancer but also as a dietary supplement for calcium intake .

Source and Classification

Calcium L-glutamate dihydrate is derived from L-glutamic acid, which can be obtained through fermentation processes or chemical synthesis. It falls under the category of calcium salts of amino acids and is classified as a flavor enhancer in the food industry. The compound is particularly valued for its ability to enhance umami flavors without the high sodium content associated with monosodium glutamate (MSG) .

Synthesis Analysis

Methods

The synthesis of calcium L-glutamate dihydrate can be achieved through several methods, primarily involving the reaction of L-glutamic acid with calcium hydroxide or calcium carbonate.

  1. Reaction with Calcium Hydroxide:
    • L-glutamic acid reacts with calcium hydroxide in an aqueous solution at temperatures around 89°C for approximately 32 minutes. The molar ratio of L-glutamic acid to calcium hydroxide is typically around 1:0.477 .
    L glutamic acid+calcium hydroxidecalcium L glutamate+water\text{L glutamic acid}+\text{calcium hydroxide}\rightarrow \text{calcium L glutamate}+\text{water}
  2. Reaction with Calcium Carbonate:
    • Another common method involves reacting calcium carbonate with two equivalents of L-glutamic acid under similar conditions, leading to the formation of calcium di-L-glutamate along with the release of carbon dioxide .

Technical Details

The reaction conditions such as pH, temperature, and time are critical for optimizing yield and purity. The resulting product can be crystallized from concentrated solutions to obtain the dihydrate form.

Molecular Structure Analysis

Structure

The molecular structure of calcium L-glutamate dihydrate consists of two glutamate ions coordinated to a single calcium ion. The structure can be represented as follows:

  • Molecular Formula: C10H16CaN2O8\text{C}_{10}\text{H}_{16}\text{CaN}_2\text{O}_8
  • Molecular Weight: 332.32 g/mol .

Data

The compound exhibits zwitterionic characteristics due to the presence of both positively charged amino groups and negatively charged carboxylate groups in its structure. This dual charge contributes to its solubility in water and its functionality as a flavor enhancer.

Chemical Reactions Analysis

Calcium L-glutamate dihydrate can participate in various chemical reactions:

  1. Metathesis Reactions:
    • Calcium L-glutamate can react with other soluble salts to form different metal glutamates, such as manganese(II) di-L-glutamate through metathesis with manganese(II) sulfate:
    Ca OOC CH 2 2CH NH 3 COO 2+MnSO4Mn OOC CH 2 2CH NH 3 COO 2+CaSO4\text{Ca OOC CH 2 2CH NH 3 COO }_2+\text{MnSO}_4\rightarrow \text{Mn OOC CH 2 2CH NH 3 COO }_2+\text{CaSO}_4
  2. Decomposition:
    • Upon heating, calcium L-glutamate may decompose, releasing nitrogen oxides and other by-products, similar to other amino acids and their derivatives .
Mechanism of Action

The mechanism by which calcium L-glutamate enhances flavor involves its interaction with taste receptors on the tongue. The glutamate ion binds to specific receptors that are sensitive to umami flavors, thus enhancing the savory taste profile of food products. This action is similar to that of monosodium glutamate but provides additional benefits through increased calcium content .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Range: Solutions typically have a neutral pH.
  • Stability: Stable under normal conditions but may decompose when exposed to high temperatures.
  • Reactivity: Reacts with acids and bases; can form salts with various metal ions .
Applications

Calcium L-glutamate dihydrate has several applications:

  1. Food Industry: Used primarily as a flavor enhancer in various food products, including soups, sauces, and processed foods.
  2. Nutritional Supplements: Serves as a source of dietary calcium, beneficial for bone health.
  3. Pharmaceuticals: Investigated for potential therapeutic uses due to its role in neurotransmission and metabolic processes .

Properties

Product Name

Calcium L-glutamate dihydrate

IUPAC Name

calcium;2-amino-5-hydroxy-5-oxopentanoate;dihydrate

Molecular Formula

C10H20CaN2O10

Molecular Weight

368.35 g/mol

InChI

InChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2

InChI Key

UQXSVZNYTOVOBX-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2]

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